molecular formula C8H7Cl2NO B12446502 1-(2,6-Dichloropyridin-4-yl)propan-1-one

1-(2,6-Dichloropyridin-4-yl)propan-1-one

Cat. No.: B12446502
M. Wt: 204.05 g/mol
InChI Key: KMPNLCSHLOSNGA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-pyridinyl)-1-propanone is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a propanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropyridine with a suitable ketone under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1-(2,6-Dichloro-4-pyridinyl)-1-propanone often employs large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-4-pyridinyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,6-Dichloro-4-pyridinyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)propan-1-one

InChI

InChI=1S/C8H7Cl2NO/c1-2-6(12)5-3-7(9)11-8(10)4-5/h3-4H,2H2,1H3

InChI Key

KMPNLCSHLOSNGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

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